N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide
Description
N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Properties
IUPAC Name |
N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-2-7(11)9-4-3-8-10-5-6-12-8/h2,5-6H,1,3-4H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGOXEVLTXMLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction of N-propylamine with 1,3-dichloro-2-thiazole ethyl ester: This method involves the reaction of N-propylamine with 1,3-dichloro-2-thiazole ethyl ester under controlled conditions to yield N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide.
Reaction of 2-thiazole ethyl ketone with chloroacetaldehyde: Another method involves the reaction of 2-thiazole ethyl ketone with chloroacetaldehyde in the presence of a base to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring in this compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of biocides, fungicides, and dyes
Mechanism of Action
The mechanism of action of N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, disrupting their normal function. This disruption can lead to antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with similar biological activities.
1,3-thiazole derivatives: Compounds with modifications on the thiazole ring, exhibiting diverse biological activities
Uniqueness
N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
